N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O4S2 and its molecular weight is 483.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have shown promising results in antimicrobial studies. For instance, Darwish et al. (2014) reported the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, demonstrating significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, El‐Wahab et al. (2014) explored the antimicrobial properties of coumarin–thiazole derivatives when incorporated into polymers, finding that these compounds exhibited strong antimicrobial effects (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Chemosensor Applications
Coumarin benzothiazole derivatives, closely related to the compound , have been studied as chemosensors for detecting specific ions. Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, demonstrating color change and fluorescence quenching visible to the naked eye (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Antitumor Applications
Compounds similar to this compound have been evaluated for their potential antitumor activities. El-Helw et al. (2019) synthesized a series of chromenone derivatives bearing the benzothiazole moiety, which exhibited significant anticancer activities against lung and colon cancer cells (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Applications in Synthesis of Complex Compounds
These compounds are also instrumental in the synthesis of complex chemical structures. For example, Vidya Sagar Reddy and Jeong (2016) developed an efficient method for synthesizing thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-one derivatives, demonstrating the versatility and efficacy of these compounds in chemical syntheses (Vidya Sagar Reddy & Jeong, 2016).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSQMNSGPLJWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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